molecular formula Rh B144600 Rhodium CAS No. 7440-16-6

Rhodium

Cat. No.: B144600
CAS No.: 7440-16-6
M. Wt: 102.9055 g/mol
InChI Key: MHOVAHRLVXNVSD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Rhodium complexes have been found to interact with various biological targets, contributing to their broad range of therapeutic activities . These targets include biomolecules such as DNA, RNA, protein kinases, UPS, KDM5A, and other biomolecules of relevance .

Mode of Action

This compound complexes interact with their targets in a variety of ways. For instance, some this compound complexes can bind to the DNA of cancer cells, leading to inhibition of DNA replication and consequently, death of cancer cells . Other complexes have been found to interact with RNA . Some this compound complexes have also been reported to inhibit hemozoin formation, suggesting a possible mode for their antiplasmodial activity .

Biochemical Pathways

This compound complexes can affect various biochemical pathways. For example, a this compound complex known as Rh-Mito has been found to bind to mitochondrial DNA (mtDNA), causing the release of mtDNA fragments into the cytoplasm and activating the cGAS-STING pathway . This pathway is a key mediator of innate immunity involved in cancer development and treatment .

Pharmacokinetics

It’s known that during nuclear fuel reprocessing, this compound partitions between aqueous nitric acid streams, where its speciation is complex, and insoluble fission product waste streams .

Result of Action

This compound complexes have displayed a broad range of therapeutic activities, including anticancer, antibacterial, antifungal, antiviral, and antiparasitic effects . Some complexes have shown selectivity and low toxicity, and are thought to overcome inherited or acquired resistance by cancer cells, and pathogenic bacteria, fungi, viruses, and parasites .

Action Environment

The action, efficacy, and stability of this compound complexes can be influenced by various environmental factors. For instance, the speciation of this compound in aqueous nitric acid streams during nuclear fuel reprocessing is complex . Moreover, the activation of certain biochemical pathways by this compound complexes, such as the cGAS-STING pathway, can be influenced by the presence of mtDNA .

Biochemical Analysis

Biochemical Properties

Rhodium complexes have been found to bind DNA mismatches with high affinity and specificity in vitro .

Cellular Effects

This compound complexes have shown interesting anticancer properties . They interact with DNA and cause the cytoplasmic release of mitochondrial DNA fragments, which activates the cGAS-STING pathway . This pathway is a key mediator of innate immunity involved in cancer development and treatment .

Molecular Mechanism

The mechanism of action of this compound complexes involves their interaction with DNA . They specifically bind to DNA mismatches, leading to the activation of the cGAS-STING pathway . This results in the recruitment and activation of tank-binding kinase 1 (TBK1), leading to the phosphorylation of interferon regulatory factor 3 (IRF3). The phosphorylated IRF3 forms a dimer and reacts with nuclear factor-κB (NF-κB) for nuclear translocation, which induces the expression of type-I interferon (IFN-I) and various inflammatory factors .

Temporal Effects in Laboratory Settings

It is known that this compound complexes can cause the cytoplasmic release of mitochondrial DNA fragments, leading to the activation of the cGAS-STING pathway . This suggests that the effects of this compound complexes may change over time as they interact with cellular components.

Dosage Effects in Animal Models

It is known that this compound complexes can exhibit cell-selective cytotoxicity, targeting MMR-deficient cells over MMR-proficient cells . This suggests that the effects of this compound complexes may vary with different dosages in animal models.

Metabolic Pathways

This compound does not have a known role in any metabolic pathways . This compound complexes can interact with DNA and activate the cGAS-STING pathway , suggesting that they may influence cellular metabolism indirectly through their effects on gene expression.

Transport and Distribution

It is known that this compound complexes can bind to DNA mismatches , suggesting that they may be transported to the nucleus where they interact with DNA.

Subcellular Localization

This compound complexes have been found to localize in the nucleus of cells . This is consistent with their ability to bind to DNA mismatches . The subcellular localization of this compound complexes may affect their activity or function, as their interaction with DNA can influence gene expression and cellular signaling pathways .

Chemical Reactions Analysis

Types of Reactions: Rhodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or air at high temperatures.

    Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.

    Substitution: Various ligands in the presence of suitable solvents and catalysts.

Major Products:

    Oxidation: this compound(III) oxide (Rh2O3), this compound(IV) oxide (RhO2).

    Reduction: Metallic this compound.

    Substitution: Various this compound complexes with different ligands.

Comparison with Similar Compounds

    Platinum: Used in catalytic converters, jewelry, and industrial applications.

    Palladium: Used in catalytic converters, electronics, and hydrogen storage.

    Iridium: Used in high-temperature applications, spark plugs, and crucibles.

Properties

IUPAC Name

rhodium
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InChI

InChI=1S/Rh
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InChI Key

MHOVAHRLVXNVSD-UHFFFAOYSA-N
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Canonical SMILES

[Rh]
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Molecular Formula

Rh
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DSSTOX Substance ID

DTXSID3052480
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Molecular Weight

102.9055 g/mol
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Physical Description

Rhodium metal fume is a reddish-gray to black dust-like powder. mp: 1966 °C, bp: 3727 °C. Insoluble in water. Bulk rhodium is a white or blueish-white, hard, ductile, malleable metal. The appearance and other properties of insoluble Rh compounds varies depending upon the specific compound., Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid, Metal: White, hard, ductile, malleable solid with a bluish-gray luster; [NIOSH], GREY-TO-BLACK POWDER., White, hard, ductile, malleable solid with a bluish-gray luster. Metal fume is a reddish-gray to black dust-like powder., Appearance and odor vary depending upon the specific soluble rhodium compound., Metal: White, hard, ductile, malleable solid with a bluish-gray luster.
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Boiling Point

6741 °F at 760 mmHg (NIOSH, 2023), 3695 °C, 6741 °F
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Solubility

Insoluble (NIOSH, 2023), Insoluble in acids and aqua regia; soluble in fused potassium bisulfate., Insoluble in hot or cold water; soluble in concentrations of sulfuric acid and in sulfuric acid + hydrochloric acid., Solubility in water: none, Insoluble
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Density

12.41 (metal) (NIOSH, 2023) - Denser than water; will sink, 12.41 g/cu cm @ 20 °C, 12.4 g/cm³, 12.41 (metal)
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 1 Pa @ 2015 °C; 10 Pa @ 2223 °C; 100 Pa @ 2476 °C; 1 kPa @ 2790 °C; 10 kPa @ 3132 °C; 100 kPa @ 3724 °C, 0 mmHg (approx), depends upon the specific compound
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Color/Form

Silvery-white, soft, ductile, malleable metal; face-centered cubic structure, ...In air, it occurs in the form of gray fume or dust.

CAS No.

7440-16-6
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Melting Point

3571 °F (NIOSH, 2023), 1964 °C, 1965 °C, 3571 °F
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Record name RHODIUM
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Record name RHODIUM, METAL & INSOLUBLE COMPOUNDS
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Record name Rhodium (metal fume and insoluble compounds, as Rh)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0544.html
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Synthesis routes and methods I

Procedure details

The reactor was charged with a solution containing rhodium iodide, methyl iodide, water, acetic acid and trifluoroacetic acid (TFAA) in proportions to provide 400 ppm rhodium, 14.0% methyl iodide, 14.0% water and 20.0% TFAA. The reactor was sealed, pressured to approximately 28.14 Kg/cm2 of carbon monoxide partial pressure which was checked at 25° C. The reactor was then slowly vented of its carbon monoxide and then flushed twice with carbon monoxide (7 Kg/cm2). The reactor was then pressureed to 14 Kg/cm2 with carbon monoxide and heated to 120° C. for 2 hours, after which the agitator was turned on to stir at medium speed (100-200 rpm). The reactor was then further heated to 194° C., stirred at high speed (500-600 rpm) and pressured with carbon monoxide to 29 Kg/cm2. The reactor was maintained at a temperature of 194° C. when methanol was fed into the solution and carbon monoxide was introduced continuously at a rate to maintain the pressure in the reactor at about 29 Kg/cm2. The rate of reaction was determined by monitoring the amount of carbon monoxide consumed over a period of time, assuming that the ideal gas law can be applied to carbon monoxide. The rate of CO consumption approximates to the rate of acetic acid production since the formation of by-products is small as shown by products analysis.
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Synthesis routes and methods II

Procedure details

The hydroformylation of 1-octene was carried out in the following manner. Approximately 0.019 grams of Rh6 (CO)16 was charged to a 200 ml stainless steel, glass lined pressure vessel equipped with a magnetic stirrer. After introduction of the rhodium carbonyl compound, the phosphine ligand, 12 grams of 1-octene and 21 grams of toluene were added to the pressure vessel. After stirring for about 10 minutes, the contents were preheated to a temperature of about 80° C. or within about 10° of the reaction temperature. The reactor then was sealed and flushed with 200 psi charges of a synthesis gas mixture of hydrogen and carbon monoxide and containing 50% hydrogen by volume. The vessel then was pressured to 750 psi with the synthesis gas. Continuous agitation was maintained and the reaction was observed by recording pressure drop as a function of time. The reaction was terminated at 300 psi after which the contents were analyzed for product conversion. Tables I-III show the results of various hydroformylation runs of 1-octene using various phosphine ligands, rhodium and phosphine concentrations, various phosphine-rhodium molar ratios. In the tables immediately following, L/Rh refers to the molar ratio of ligand to rhodium metal, n/i refers to the molar ratio of normal to iso isomer in percent, conversion refers to the percent of olefin converted to saturated aldehyde including both normal and iso isomer.
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12 g
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Q & A

Q1: What are the catalytic applications of rhodium complexes?

A1: this compound complexes are highly versatile catalysts used in various organic reactions. For instance, they catalyze the hydrogenation of alkenes and alkynes, the hydroformylation of alkenes to aldehydes, and the isomerization of alkenes. [, , , ]

Q2: How do dithis compound tetracarboxylates catalyze C-H bond activation and C-C bond formation?

A2: Density functional theory (DFT) studies reveal that dithis compound tetracarboxylates catalyze C-H bond activation/C-C bond formation reactions through a multistep mechanism involving nitrogen extrusion from diazo compounds, formation of electrophilic this compound-carbene complexes, and subsequent C-H insertion via a three-centered transition state. One this compound atom serves as the carbene binding site while the other facilitates the C-H insertion. []

Q3: Can this compound porphyrin complexes catalyze hydrodebromination reactions?

A3: Yes, research indicates that a this compound porphyrin complex can catalyze the hydrodebromination of allylic and benzylic bromides using water as the hydrogen source, eliminating the need for sacrificial reductants. The mechanism likely involves bromine atom abstraction via a this compound porphyrin metalloradical, followed by hydrolysis of the resulting this compound porphyrin alkyl species to yield the hydrocarbon product. []

Q4: Are there examples of this compound complexes catalyzing asymmetric reactions?

A4: Yes, chiral this compound(II) carboxylates have shown promise as catalysts for asymmetric synthesis. Notably, they can mediate the insertion of this compound carbenoids into heteroatom-hydrogen bonds (O-H, S-H, N-H, Si-H) of alcohols, thiols, amines, and silanes to afford enantiomerically enriched α-substituted esters. []

Q5: Can this compound catalysts be recovered and reused in industrial processes?

A5: Recovery and reuse of this compound catalysts are crucial due to their high cost. Research shows that amine ligands, combined with hydrogen peroxide as an oxidant, can effectively extract this compound metal catalysts from hydrogenated nitrile-butadiene rubber solutions. This method achieved a removal rate exceeding 96% without altering the polymer structure. []

Q6: What is the role of this compound in photocatalytic water oxidation?

A6: While this compound doping alone does not make titanium dioxide (TiO2) photocatalytically active for water oxidation under visible light, codoping TiO2 with this compound and antimony introduces visible light absorption and promotes photocatalytic activity. The antimony plays a crucial role by suppressing the formation of inactive Rh4+, maintaining the active Rh3+ species. []

Q7: What is the structure of trans-Bromocarbonylbis(triphenylphosphine)this compound?

A7: X-ray crystallography reveals that trans-Bromocarbonylbis(triphenylphosphine)this compound possesses a crystallographically imposed center of symmetry with statistically disordered Br and CO groups. The different occupancies suggest a mixture of this compound(0), this compound(I), and this compound(II) complexes. []

Q8: How do computational methods contribute to understanding this compound catalysis?

A8: Computational chemistry techniques, like DFT, provide valuable insights into reaction mechanisms and the structures of intermediates and transition states in this compound-catalyzed reactions. For example, DFT calculations helped elucidate the mechanism of this compound-catalyzed carbon-silicon bond cleavage in the synthesis of benzosilole derivatives. []

Q9: How do ligand properties influence the structure and reactivity of this compound complexes?

A9: The nature of ligands significantly impacts the properties of this compound complexes. For example, in a series of this compound(I) acetylacetonato complexes containing pyridinecarboxaldimine ligands, the Rh-P bond distances were found to have an inverse relationship with the JP-Rh coupling constants and the IR ν(C≡O) bands. This correlation highlights the influence of the ligands' electronic properties on the Rh-P bond. []

Q10: How stable are this compound clusters on layered supports?

A10: Research indicates that dinuclear this compound clusters can be stabilized on layered titanate and niobate supports. HAADF-STEM imaging and EXAFS analysis confirmed the stability of these clusters against agglomeration, suggesting their potential use in heterogeneous catalysis. []

Q11: How can trace amounts of this compound be determined?

A11: Several sensitive analytical methods exist for quantifying trace amounts of this compound. These include laser thermal lens spectrometry (LTLS) using 2-(5-bromo-2-pyridylazo)-5-dimethylaminoaniline (5-Br-PADMA) as a colorimetric reagent, achieving a detection limit of 1.1 μg/L. []

Q12: What methods are employed for characterizing this compound particles in catalysts?

A13: Various techniques are used to characterize this compound particles in catalysts, including Extended X-ray absorption fine structure (EXAFS), high-resolution transmission electron microscopy (HREM), and hydrogen (H2) chemisorption. These techniques provide information about particle size, morphology, and dispersion. []

Q13: How can this compound be recovered from waste catalysts?

A14: Several methods have been investigated for recovering this compound from waste catalysts, including liquid-phase digestion, combustion, co-precipitation, and precipitation combined with incineration. Each method has its own advantages and drawbacks in terms of recovery efficiency, cost, and environmental impact. []

Q14: What are the environmental concerns associated with this compound?

A15: While this compound itself is not highly toxic, the mining and refining processes can have environmental impacts. Additionally, improper disposal of this compound-containing waste, such as catalysts, can lead to the release of this compound into the environment. [, ]

Q15: What research infrastructure and resources are important for advancing this compound chemistry?

A15: Access to advanced characterization techniques, such as EXAFS, HREM, and DFT calculations, is crucial for studying this compound complexes and materials. Additionally, collaborative research efforts between academia and industry are essential for translating fundamental discoveries into practical applications.

Q16: What are some historical milestones in this compound chemistry?

A16: The discovery of this compound in 1803 by William Hyde Wollaston marked the beginning of research on this element. Since then, key milestones include the development of this compound-based catalysts for automobile catalytic converters, the discovery of its use in organic synthesis, and the exploration of its potential in various fields, including medicine and materials science.

Q17: What are some cross-disciplinary applications of this compound?

A18: this compound finds applications in diverse fields. Apart from its prominent role in catalysis, it is also used in electronics, jewelry, and even as an antitumor agent in some experimental treatments. Its unique properties make it a valuable material across various scientific disciplines. [, , ]

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